molecular formula C13H18N2O3 B7056120 3-ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

3-ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

Cat. No.: B7056120
M. Wt: 250.29 g/mol
InChI Key: FGYKAQUJLFMKAJ-UHFFFAOYSA-N
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Description

3-Ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an oxetane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxetane ring and the pyridine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can also serve as a tool for probing cellular processes and pathways.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its biological activity may be explored for the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 3-Ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Ethyl-3-hydroxymethyl oxetane

  • N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

  • 3-Ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide

Uniqueness: this compound stands out due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-10-4-3-5-14-11(10)12(17)15-6-13(7-16)8-18-9-13/h3-5,16H,2,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKAQUJLFMKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)NCC2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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